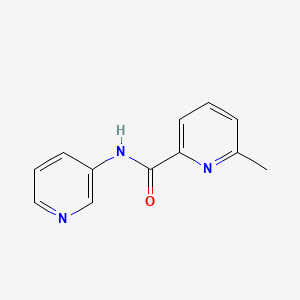
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridine family and has been shown to possess a variety of biological activities.
Wirkmechanismus
The mechanism of action of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide is not fully understood. However, it has been suggested that 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide may act through the inhibition of certain enzymes and signaling pathways. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune response.
Biochemical and physiological effects:
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in lab experiments is its ability to inhibit COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. However, one limitation of using 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide. One potential direction is the development of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the role of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in the regulation of the immune system and its potential as an immunomodulatory agent should be further explored.
Conclusion:
In conclusion, 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide is a promising compound with a variety of potential therapeutic applications. Its ability to inhibit COX-2 and NF-κB make it a potential candidate for the development of anti-inflammatory drugs. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide's neuroprotective properties also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action and potential limitations of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide.
Synthesemethoden
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide can be synthesized through a variety of methods, including the reaction of 6-methylpyridin-3-amine with 2-pyridinecarboxylic acid chloride. This reaction results in the formation of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide, which can be purified through various techniques including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-4-2-6-11(14-9)12(16)15-10-5-3-7-13-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRKNYKZOVCWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

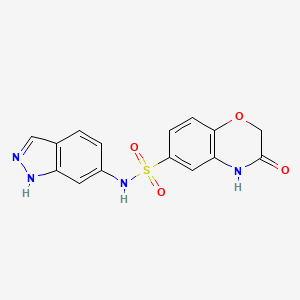
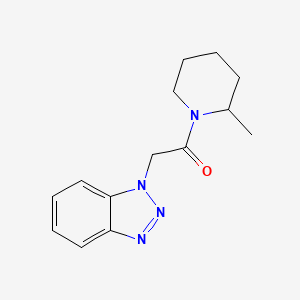
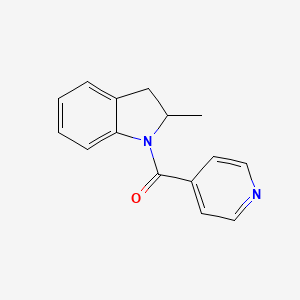
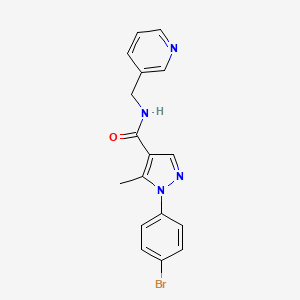
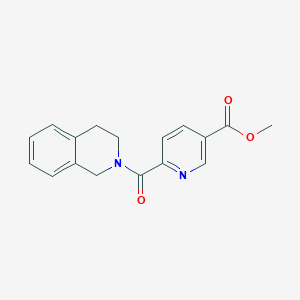
![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)
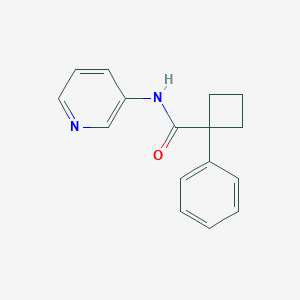
![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)